molecular formula C20H18N4O3 B14087979 5-(biphenyl-4-yl)-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

5-(biphenyl-4-yl)-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14087979
M. Wt: 362.4 g/mol
InChI Key: OOSKGBBLTSDWIM-UHFFFAOYSA-N
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Description

5-(biphenyl-4-yl)-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a biphenyl group, a hydroxyl group, and a dihydropyrimido[4,5-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(biphenyl-4-yl)-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often require the use of solvents such as xylene and bases like sodium methoxide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(biphenyl-4-yl)-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the pyrimidine ring.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while reduction could lead to a fully saturated pyrimidine ring.

Scientific Research Applications

5-(biphenyl-4-yl)-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(biphenyl-4-yl)-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The biphenyl group allows for hydrophobic interactions, while the hydroxyl and pyrimidine groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(biphenyl-4-yl)-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple types of chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

1,3-dimethyl-5-(4-phenylphenyl)-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C20H18N4O3/c1-23-17-15(18(25)24(2)20(23)27)16(21-19(26)22-17)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,16H,1-2H3,(H2,21,22,26)

InChI Key

OOSKGBBLTSDWIM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)N(C1=O)C

Origin of Product

United States

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